molecular formula C28H61N3 B15177734 N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine CAS No. 93839-43-1

N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine

Cat. No.: B15177734
CAS No.: 93839-43-1
M. Wt: 439.8 g/mol
InChI Key: QWHFTNGGASLTIP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine is a polyamine derivative characterized by a central ethylenediamine backbone substituted with three octyl (C₈) chains and one 2-aminoethyl group. This structure imparts unique physicochemical properties, including high lipophilicity and surfactant-like behavior.

Properties

CAS No.

93839-43-1

Molecular Formula

C28H61N3

Molecular Weight

439.8 g/mol

IUPAC Name

N'-[2-(dioctylamino)ethyl]-N'-octylethane-1,2-diamine

InChI

InChI=1S/C28H61N3/c1-4-7-10-13-16-19-23-30(24-20-17-14-11-8-5-2)27-28-31(26-22-29)25-21-18-15-12-9-6-3/h4-29H2,1-3H3

InChI Key

QWHFTNGGASLTIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and purity. The use of advanced purification techniques, such as distillation and chromatography, is employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted ethylenediamine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to interact with biological membranes and proteins can modulate cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences among ethylenediamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine 3 octyl, 1 aminoethyl C₂₆H₅₆N₃ (estimated) ~410 (estimated) High lipophilicity, surfactant
N,N,N'-Trimethylethylenediamine 3 methyl C₅H₁₄N₂ 102.18 Small, volatile, basic ligand
N,N,N',N'-Tetramethylethylenediamine (TEMED) 4 methyl C₆H₁₆N₂ 116.21 Catalyst in polymerization
N-(2-Aminoethyl)-N’-octadecylethylenediamine 1 octadecyl (C₁₈), 1 aminoethyl C₂₂H₄₉N₃ 355.64 Surfactant, membrane studies
N,N-Bis(2-hydroxyethyl)ethylenediamine 2 hydroxyethyl C₆H₁₆N₂O₂ 164.21 Hydrophilic, chelating agent
N-(2-Aminoethyl)-N′-[3-(trimethoxysilyl)propyl]ethylenediamine Trimethoxysilyl, aminoethyl C₁₀H₂₅N₃O₃Si 287.41 Adhesive catalyst, silane coupling

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., octyl, octadecyl) enhance lipophilicity and surfactant properties compared to methyl-substituted analogs .
  • Functional Groups: Hydroxyethyl or silane groups increase hydrophilicity or reactivity with surfaces, respectively, while aminoethyl groups enable metal chelation .

Physicochemical Properties

Solubility and Lipophilicity
  • Trioctyl Derivative: Predominantly soluble in non-polar solvents (e.g., hexane, chloroform) due to three octyl chains. LogP (estimated) > 5, indicating high lipophilicity.
  • Trimethyl/TEMED : Water-miscible due to short methyl groups; LogP ~0.5–1.0 .
  • Hydroxyethyl Derivative : Water-soluble (logP ~-1.5) due to polar hydroxyl groups .
Thermal Stability
  • Trioctyl Derivative : Likely high thermal stability (decomposition >200°C) due to stable alkyl chains.
  • TEMED : Lower boiling point (~121°C) and higher volatility .

Mechanistic Insights :

  • Trioctyl Derivative : The bulky octyl groups hinder nucleophilic activity but enhance solubility in organic phases, making it suitable for phase-transfer catalysis .
  • TEMED : Electron-donating methyl groups facilitate radical generation in polymerization reactions .

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine, and how are intermediates purified?

Answer: The compound is synthesized via multi-step nucleophilic substitution or reductive alkylation. For example:

Primary amine alkylation : Reacting ethylenediamine derivatives with octyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Intermediate purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or vacuum distillation to isolate tertiary amines.

Characterization : Confirm purity via thin-layer chromatography (TLC) and elemental analysis .

Key challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and reaction time. EC numbers (e.g., 248-540-8) and CAS identifiers (e.g., 27578-60-5) aid in tracking intermediates .**

Q. How is the compound’s solubility profile optimized for biological or coordination chemistry applications?

Answer:

  • Solubility in polar solvents : Limited in water (logP ~8–10 based on octanol/water partitioning) but enhanced in DMSO or ethanol.
  • Co-solvent systems : Use 10–20% Tween-80 or cyclodextrins for aqueous stability .
  • Temperature dependence : Solubility increases at 40–50°C, critical for reaction setups requiring homogeneous mixtures .

Note : Density (0.861 g/cm³) and boiling point (454.9°C) influence solvent selection for high-temperature reactions .

Q. What spectroscopic techniques are most effective for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Distinct signals for methylene (–CH₂–) groups adjacent to tertiary amines (δ 2.5–3.0 ppm) and octyl chains (δ 0.8–1.5 ppm).
  • Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~597–600 for C₃₄H₇₂N₃⁺).
  • FT-IR : Amine N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm functional groups .

Validation : Cross-check with computational models (e.g., DFT for predicted NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How do steric effects from trioctyl groups influence coordination chemistry with transition metals?

Answer:

  • Chelation capacity : Tertiary amines act as weak-field ligands, forming complexes with Pd(II), Cu(II), or Co(II). Steric hindrance from octyl chains reduces binding stability compared to smaller ligands (e.g., TMEDA).
  • Case study : Similar ethylenediamine derivatives form Pd complexes with distorted square-planar geometries, as shown in X-ray crystallography .
  • Experimental design : Use molar ratio titrations (ligand:metal = 1:1 to 4:1) monitored by UV-Vis or cyclic voltammetry to assess binding constants .

Data contradiction : Discrepancies in reported stability constants may arise from solvent polarity (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported bioactivity data for ethylenediamine derivatives?

Answer:

  • Source variability : Batch-specific impurities (e.g., residual alkyl halides) can skew cytotoxicity assays. Validate purity via HPLC-MS .
  • Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to distinguish compound effects from experimental artifacts.
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to differentiate true EC₅₀ values from solvent toxicity .

Example : Skin sensitization data for analogous compounds (e.g., 30–100% sensitization in guinea pigs) highlight batch-dependent reactivity .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Answer:

  • Molecular dynamics (MD) : Simulate self-assembly in hydrophobic environments (e.g., lipid bilayers) using force fields like CHARMM or AMBER.
  • Dendrimer applications : Predict octyl chain packing density and cavity formation for drug encapsulation.
  • Validation : Compare simulated vs. experimental SAXS/WAXS data for nanostructure dimensions .

Limitation : Overestimation of π-π interactions in coarse-grained models requires recalibration .

Q. What safety protocols are critical for handling tertiary amines in lab settings?

Answer:

  • Skin sensitization : Classified as Category 1A (ECHA); use nitrile gloves and fume hoods during synthesis .
  • Spill management : Absorb with vermiculite and neutralize with dilute acetic acid.
  • Storage : Keep under argon at 4°C to prevent oxidation .

Documentation : Refer to SDS sections 3 (composition) and 4 (first-aid) for emergency response .

Methodological Troubleshooting

Issue : Low yields in alkylation steps.
Solution :

  • Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity of long-chain alkyl halides.
  • Monitor reaction progress via ¹H NMR to terminate before side-product formation .

Issue : Discrepancies in NMR data.
Solution :

  • Dry samples over molecular sieves to eliminate solvent/water interference.
  • Compare with spectra of simpler analogs (e.g., N,N,N',N'-tetramethylethylenediamine) .

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